molecular formula C14H11BrO3 B1452263 Methyl 3-bromo-2-hydroxy-5-phenylbenzoate CAS No. 1155261-80-5

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate

Cat. No. B1452263
M. Wt: 307.14 g/mol
InChI Key: NVEYPUXDUGVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate is a chemical compound with the molecular formula C14H11BrO3 . Its molecular weight is 307.14 g/mol . It is also known as [1,1’-Biphenyl]-3-carboxylic acid, 5-bromo-4-hydroxy-, methyl ester .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate, while not directly mentioned in available research, is structurally related to compounds that have been synthesized and characterized in various chemical studies. For instance, the synthesis processes involving similar brominated benzoate derivatives have been explored to understand their chemical properties and potential applications in materials science and organic chemistry. These compounds serve as key intermediates in the synthesis of complex molecules, demonstrating the importance of halogenated benzoates in organic synthesis (Howarth & Harris, 1968).

Applications in Photodynamic Therapy

Some derivatives closely related to Methyl 3-bromo-2-hydroxy-5-phenylbenzoate show potential in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and shown to possess high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). This research underscores the therapeutic potential of structurally complex benzoate derivatives in the treatment of cancer.

Crystallographic Studies

Crystallographic studies of methyl benzoate derivatives have contributed to the understanding of molecular structures and interactions, which are critical for designing materials with specific properties. For instance, the crystal structures of methyl 3,5-dimethylbenzoate and related compounds have been determined, revealing insights into the molecular arrangements and interactions that could influence the physical properties of these materials (Ebersbach, Seichter, & Mazik, 2022).

Antimicrobial and Anticancer Studies

Compounds structurally similar to Methyl 3-bromo-2-hydroxy-5-phenylbenzoate have been isolated from natural sources and evaluated for their bioactivity. Bromophenol derivatives from the red alga Rhodomela confervoides have been studied for their antimicrobial and anticancer activities. Although some of these compounds were found inactive against human cancer cell lines and microorganisms, the research highlights the potential of natural and synthetic halogenated phenolics in bioactive compound discovery (Zhao et al., 2004).

Safety And Hazards

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific hazards arising from the chemical are not provided in the search results .

properties

IUPAC Name

methyl 3-bromo-2-hydroxy-5-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-14(17)11-7-10(8-12(15)13(11)16)9-5-3-2-4-6-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEYPUXDUGVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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